molecular formula C16H24O10 B1675029 Logansäure CAS No. 22255-40-9

Logansäure

Katalognummer: B1675029
CAS-Nummer: 22255-40-9
Molekulargewicht: 376.36 g/mol
InChI-Schlüssel: JNNGEAWILNVFFD-CDJYTOATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Loganic acid is an iridoid glycoside, a type of monoterpenoid, which is naturally found in various plants, including Cornus mas (cornelian cherry) and Gentiana lutea. It is known for its diverse biological activities and potential therapeutic applications. The chemical formula of loganic acid is C16H24O10, and it has a molar mass of 376.36 g/mol .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Loganic acid exhibits significant antioxidant properties, which have been documented in several studies. It helps to mitigate oxidative stress by enhancing the antioxidant defense system in cells.

  • Case Study : A study on diabetic rats showed that loganic acid improved the antioxidant status in leukocytes, increasing levels of reduced glutathione and activities of key antioxidant enzymes such as catalase and glutathione peroxidase. This led to a reduction in intracellular reactive oxygen species levels, demonstrating its potential in managing oxidative stress-related conditions .
Parameter Control Group Loganic Acid Treated Group
Reduced Glutathione (GSH)LowHigh
Catalase ActivityModerateSignificant Increase
Reactive Oxygen Species (ROS)HighSignificantly Reduced

Anti-Inflammatory Effects

Loganic acid has shown promise in reducing inflammation, particularly in models of ulcerative colitis and rheumatoid arthritis.

  • Case Study : Research demonstrated that loganic acid significantly alleviated inflammation and colonic damage in DSS-induced colitis mice. The treatment resulted in decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Osteoprotective Effects

Recent studies have highlighted the osteoprotective effects of loganic acid, suggesting its role in bone health.

  • Case Study : In vitro studies indicated that loganic acid promotes osteoblast differentiation and mineralization, essential processes for bone formation. In animal models of osteoporosis, loganic acid treatment resulted in improved bone density and structural integrity .
Bone Parameter Control Group Loganic Acid Treated Group
Bone DensityLowHigh
Osteoblast ActivityLowSignificant Increase

Antidiabetic Potential

Loganic acid has been investigated for its antidiabetic properties, showing promise in regulating blood glucose levels and improving metabolic profiles.

  • Case Study : In a study involving diabetic rats, loganic acid administration helped restore balance between oxidative stress and antioxidant defense without significantly affecting blood glucose levels. This suggests that it may be beneficial for managing diabetes-related complications .

Probiotic Modulation

Recent research indicates that loganic acid can modulate probiotic functions, enhancing the effectiveness of probiotic bacteria.

  • Case Study : A study on Lactobacillus strains showed that loganic acid influenced surface hydrophobicity and auto-aggregation properties of these probiotics, potentially improving their functional capabilities .

Biochemische Analyse

Biochemical Properties

Loganic acid interacts with several enzymes in its biosynthetic pathway. It is synthesized from 7-deoxyloganic acid by the enzyme 7-deoxyloganic acid hydroxylase . Furthermore, it serves as a substrate for the enzyme loganate O-methyltransferase, which catalyzes the methylation of loganic acid to produce loganin .

Cellular Effects

Loganic acid has been found to have diverse biological activities. It has been reported to stimulate glucagon-like peptide-1 (GLP-1) secretion by NCI H716 human enteroendocrine colorectal cancer cells . It also inhibits the differentiation of mouse 3T3-L1 fibroblasts into adipocytes .

Molecular Mechanism

The molecular mechanism of loganic acid involves its conversion to loganin. This process is catalyzed by the enzyme loganate O-methyltransferase, which adds a methyl group to the oxygen atom of the carboxyl group of loganic acid .

Temporal Effects in Laboratory Settings

The effects of loganic acid on cells can change over time. For instance, it has been shown to significantly increase osteoblastic differentiation in preosteoblast MC3T3-E1 cells by promoting alkaline phosphatase activity and increasing mRNA expression levels of bone metabolic markers such as Alpl, Bglap, and Sp7 .

Dosage Effects in Animal Models

In animal models, the effects of loganic acid can vary with dosage. For example, loganic acid (administered orally at 10 and 50 mg/kg/day) significantly inhibited body weight gain, total fat increase, fatty hepatocyte deposition in the liver, and adipocyte enlargement in the abdominal visceral fat tissues in an ovariectomy-induced obesity mouse model .

Metabolic Pathways

Loganic acid is involved in the biosynthesis of indole alkaloids in Vinca rosea . It is synthesized from 7-deoxyloganic acid by the enzyme 7-deoxyloganic acid hydroxylase . It is then converted to loganin by the enzyme loganate O-methyltransferase .

Transport and Distribution

While specific transporters or binding proteins for loganic acid have not been identified, it has been suggested that loganic acid may be transported to the leaf epidermis for further conversion into loganin .

Subcellular Localization

It is known that the enzymes involved in its biosynthesis, such as 7-deoxyloganic acid hydroxylase and loganate O-methyltransferase, are located in the cytosol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Logansäure wird aus 7-Deoxythis compound durch die Wirkung des Enzyms 7-Deoxythis compound-Hydroxylase synthetisiert. Dieses Enzym katalysiert die Hydroxylierung von 7-Deoxythis compound zu this compound . Die Reaktion erfolgt typischerweise unter milden Bedingungen, oft in wässrigen Umgebungen, und erfordert das Vorhandensein von molekularem Sauerstoff.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus natürlichen Quellen, wie z. B. den Früchten der Kornelkirsche. Der Extraktionsprozess umfasst Schritte wie Mazeration, Filtration und Reinigung unter Verwendung chromatographischer Techniken. Auch Fortschritte in biotechnologischen Methoden, wie die Verwendung von gentechnisch veränderten Mikroorganismen, werden untersucht, um die Ausbeute und Effizienz der Logansäureproduktion zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Logansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Loganic acid, an iridoid glycoside derived from Cornus mas L., has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of loganic acid's biological effects, particularly focusing on its antioxidant, anti-inflammatory, and anti-obesity properties.

Chemical Structure and Properties

Loganic acid has the molecular formula C16H24O10C_{16}H_{24}O_{10} and is characterized by its glycoside structure, which contributes to its bioactivity. The compound is often isolated using various extraction methods, including ethanol extraction, followed by purification techniques such as chromatography.

Antioxidant Activity

Loganic acid exhibits significant antioxidant properties, particularly in the context of diabetes. A study conducted on diabetic rats demonstrated that loganic acid administration (20 mg/kg body weight for 14 days) led to:

  • Increased levels of reduced glutathione (GSH) : This is a critical antioxidant that protects cells from oxidative stress.
  • Enhanced activities of antioxidant enzymes : These include catalase, glutathione peroxidase, and glutathione reductase, which are vital for detoxifying reactive oxygen species (ROS) .

The compound also showed potential in protecting against the formation of advanced glycation end products (AGEs) and reducing malondialdehyde levels, a marker of lipid peroxidation .

Anti-inflammatory Effects

Recent research highlights loganic acid's role in mitigating inflammation. In an in vivo model of ulcerative colitis induced by dextran sulfate sodium (DSS), loganic acid was shown to:

  • Reduce pro-inflammatory cytokines : Levels of IL-1β, IL-6, TNF-α, and IFN-γ were significantly decreased.
  • Inhibit NF-κB signaling : This pathway is crucial in mediating inflammatory responses. Loganic acid's ability to suppress this pathway suggests its therapeutic potential in inflammatory diseases .

Anti-obesity Activity

Loganic acid has been investigated for its effects on obesity. In vitro studies using 3T3-L1 preadipocytes revealed that loganic acid treatment significantly reduced the expression of adipogenic genes in a dose-dependent manner. Additionally, in vivo studies using ovariectomized (OVX) mice—a model for postmenopausal obesity—demonstrated that loganic acid administration (10 and 50 mg/kg/day) resulted in:

  • Lower body weights and fat percentages compared to the OVX control group.
  • Reduced adipocyte size and fatty liver deposition, indicating a protective effect against obesity-related phenotypes .

Summary of Research Findings

The following table summarizes key findings from various studies on loganic acid's biological activity:

Study Focus Findings
Antioxidant ActivityIncreased GSH levels; enhanced antioxidant enzyme activity; reduced ROS and AGEs .
Anti-inflammatory EffectsDecreased pro-inflammatory cytokines; inhibition of NF-κB signaling in ulcerative colitis models .
Anti-obesity EffectsReduced adipogenic gene expression; lower body weight and fat percentage in OVX mice .

Case Studies

  • Diabetic Rats Study : Loganic acid was administered to diabetic rats to evaluate its impact on oxidative stress markers. Results indicated significant improvements in antioxidant status without affecting blood glucose levels directly .
  • Ulcerative Colitis Model : In DSS-induced colitis mice, loganic acid treatment led to a marked reduction in inflammation and oxidative stress markers, showcasing its potential as a therapeutic agent for inflammatory bowel diseases .
  • Obesity in OVX Mice : Loganic acid effectively mitigated weight gain and fat accumulation in OVX mice over 12 weeks, demonstrating its utility in managing obesity-related complications .

Eigenschaften

IUPAC Name

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNGEAWILNVFFD-CDJYTOATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944913
Record name Loganic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-40-9
Record name Loganic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22255-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loganic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loganic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOGANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX3J3KK2UG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loganic acid
Reactant of Route 2
Loganic acid
Reactant of Route 3
Loganic acid
Reactant of Route 4
Loganic acid
Reactant of Route 5
Loganic acid
Reactant of Route 6
Loganic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.